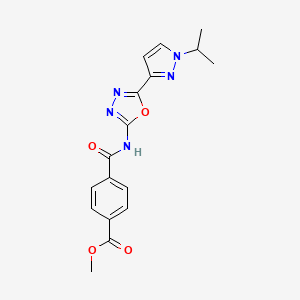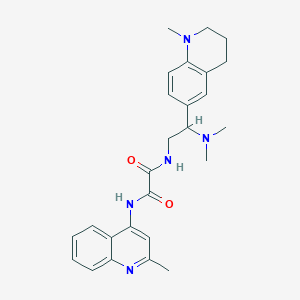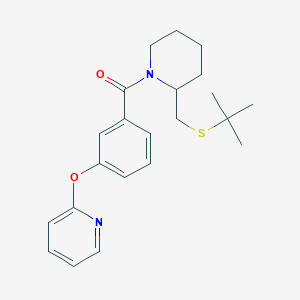
N-Piperidin-3-ylcyclopropanesulfonamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Piperidin-3-ylcyclopropanesulfonamide;hydrochloride” is a chemical compound with the CAS Number: 1803607-87-5 . It has a molecular weight of 254.78 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-(piperidin-3-ylmethyl)cyclopropanesulfonamide hydrochloride . The InChI code for this compound is 1S/C9H18N2O2S.ClH/c12-14(13,9-3-4-9)11-7-8-2-1-5-10-6-8;/h8-11H,1-7H2;1H .Physical And Chemical Properties Analysis
“N-Piperidin-3-ylcyclopropanesulfonamide;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 254.78 .Applications De Recherche Scientifique
Selective Receptor Ligand Design
N-Piperidin-3-ylcyclopropanesulfonamide derivatives have been investigated for their potential as selective ligands for neurological receptors. A study explored the N-alkylation of the sulfonamide moiety in a series of arylsulfonamide derivatives of (aryloxy)ethyl piperidines. This modification strategy aimed to design selective 5-HT7 receptor ligands or multifunctional agents for complex disease treatment. Two compounds were identified: one as a potent and selective 5-HT7 receptor antagonist and another as a multimodal 5-HT/dopamine receptor ligand, demonstrating antidepressant-like and pro-cognitive properties in vivo, suggesting their therapeutic potential for CNS disorders (Canale et al., 2016).
Cyclin-dependent Kinase Inhibition
Research into cyclin-dependent kinase (CDK) inhibitors revealed that beta-Piperidinoethylsulfides, when oxidized, produce intermediates that undergo a Cope-type elimination, leading to the formation of vinylsulfone. This process was used to create beta-aminoethylsulfones, which, when linked to certain moieties, act as inhibitors of CDK2. One potent inhibitor demonstrated an IC50 value of 45 nM, highlighting the synthetic methodology's potential applications in medicinal chemistry (Griffin et al., 2006).
Piperidine Synthesis via Oxidative Functionalizations
A study on the synthesis of piperidine structures from N-vinyl amides, carbamates, and sulfonamides using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) showcased an efficient and stereocontrolled method. The reaction proceeds nearly instantaneously at room temperature, offering a versatile approach for piperidine synthesis with potential pharmaceutical applications (Brizgys et al., 2012).
Anticancer Properties of Isatin Sulfonamide Derivatives
A study on sulfonamide-derived isatins investigated their cytotoxic effects on hepatocellular carcinoma cell lines. The research identified three compounds with significant in vitro cytotoxicity and safety margins, suggesting their potential as therapeutic agents for hepatocellular carcinoma management. These compounds demonstrated significant cytotoxicity, apoptotic, anti-angiogenic, and anti-invasive effects, highlighting their promise in cancer therapy (Eldeeb et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
N-piperidin-3-ylcyclopropanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.ClH/c11-13(12,8-3-4-8)10-7-2-1-5-9-6-7;/h7-10H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZFDSMRYACKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NS(=O)(=O)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(piperidin-3-yl)cyclopropanesulfonamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(2,6-Dimethylmorpholino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2924372.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2924375.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2924376.png)

![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2924380.png)
![1-(3-Thia-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one](/img/structure/B2924382.png)

![5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-phenyloxazole](/img/structure/B2924384.png)
![7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2924385.png)



